molecular formula C3H7NO4P+ B038549 (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium CAS No. 121722-22-3

(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium

Cat. No. B038549
M. Wt: 152.07 g/mol
InChI Key: LMKMCADAYRHRBG-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium, also known as ACEHP, is a phosphonium-based compound that has been widely studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical properties and potential as a versatile building block for the synthesis of a variety of compounds.

Mechanism Of Action

The mechanism of action of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is not fully understood, but it is believed to involve the interaction of the phosphonium group with biological molecules such as proteins and nucleic acids. This interaction may lead to changes in the structure or function of these molecules, which could have a variety of physiological effects.

Biochemical And Physiological Effects

(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to inhibit the growth of certain bacterial strains, suggesting that it may have potential as an antibacterial agent. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, suggesting that it may have potential as an antibiotic.

Advantages And Limitations For Lab Experiments

One of the advantages of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is its versatility as a building block for the synthesis of a variety of compounds. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium. One area of interest is the development of new compounds based on (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium for use as antibacterial or antifungal agents. Additionally, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium may have potential as a tool for studying the interactions between biological molecules and phosphonium-based compounds. Finally, further research is needed to fully understand the mechanism of action of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium and its potential physiological effects.

Synthesis Methods

The synthesis of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is a complex process that involves several steps. One common method for synthesizing (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is through the reaction of phosphorus trichloride with glycine in the presence of sodium hydroxide. This reaction yields 2-chloroethylphosphonic acid, which is then reacted with hydroxylamine hydrochloride to form (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium.

Scientific Research Applications

(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been studied for its potential applications in a variety of scientific research fields, including organic chemistry, biochemistry, and pharmacology. One of the most promising applications of (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium is as a building block for the synthesis of new compounds with potential therapeutic properties. For example, (1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium has been used as a starting material for the synthesis of phosphonate-based inhibitors of enzymes involved in the biosynthesis of bacterial cell walls.

properties

CAS RN

121722-22-3

Product Name

(1-Amino-2-carboxyethyl)-hydroxy-oxophosphanium

Molecular Formula

C3H7NO4P+

Molecular Weight

152.07 g/mol

IUPAC Name

(1-amino-2-carboxyethyl)-hydroxy-oxophosphanium

InChI

InChI=1S/C3H5NO4P/c4-2(9(7)8)1-3(5)6/h2H,1,4H2/q-1/p+2

InChI Key

LMKMCADAYRHRBG-UHFFFAOYSA-P

SMILES

C(C(N)[P+](=O)O)C(=O)O

Canonical SMILES

C(C(N)[P+](=O)O)C(=O)O

synonyms

Propanoic acid, 3-amino-3-(hydroxyphosphinyl)-

Origin of Product

United States

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